molecular formula C23H26ClN5O3S B2739375 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189999-66-3

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2739375
CAS RN: 1189999-66-3
M. Wt: 488
InChI Key: ZUWAQGBTCCNAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C23H26ClN5O3S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Receptor Studies

Compounds structurally related to 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,5-dimethylphenyl)-1-methyl-1H-pyrazole-4-carboxamide have been extensively studied for their interactions with cannabinoid receptors. These studies have facilitated the development of pharmacophore models for CB1 receptor ligands, providing insights into the steric and electrostatic requirements for receptor binding. The compound SR141716, a closely related analog, has been a focal point in understanding the binding interactions at the CB1 receptor, aiding in the development of potent receptor antagonists (Shim et al., 2002).

Antimicrobial Applications

Piperazine and triazolo-pyrazine derivatives, including compounds with structural similarities to the chemical , have been synthesized and evaluated for their antimicrobial properties. These studies have yielded promising candidates with significant antimicrobial efficacy, highlighting the potential for developing novel antimicrobials based on this scaffold (Patil et al., 2021).

Anticancer Potential

Research into pyrazole carboxamide derivatives, particularly those featuring a piperazine moiety, has demonstrated their potential in anticancer applications. These compounds have been screened against various cancer cell lines, identifying candidates with promising anticancer activities. This line of research opens avenues for the development of new cancer therapies by exploiting the unique structural features of pyrazole carboxamide derivatives (Turov, 2020).

Synthesis and Structural Characterization

The synthesis and structural characterization of novel pyrazole carboxamide derivatives, incorporating the piperazine group, have been a significant area of research. These studies not only expand the chemical space of these compounds but also provide detailed insights into their molecular structures through techniques such as X-ray crystallography. This research contributes to the broader understanding of the chemical and physical properties of pyrazole carboxamides, laying the groundwork for further functional studies (Lv et al., 2013).

properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(3,5-dimethylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O3S/c1-16-11-17(2)13-19(12-16)25-22(30)21-15-27(3)26-23(21)33(31,32)29-9-7-28(8-10-29)20-6-4-5-18(24)14-20/h4-6,11-15H,7-10H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWAQGBTCCNAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.